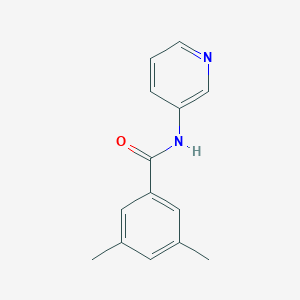![molecular formula C14H17N5O B269869 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine, also known as TAP, is a compound that has been widely studied for its potential therapeutic applications. TAP belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In We will also discuss future directions for research on TAP.
作用机制
The exact mechanism of action of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is not fully understood. However, studies have suggested that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine may also act by modulating the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and pain. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to modulate the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of pro-inflammatory mediators.
实验室实验的优点和局限性
One advantage of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is that it is a relatively simple compound to synthesize. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is also stable and has a long shelf-life, which makes it suitable for use in lab experiments. However, one limitation of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine is that it has low solubility in water, which can make it difficult to administer in vivo. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine also has a relatively low potency, which may limit its therapeutic potential.
未来方向
There are several future directions for research on 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. One area of research could focus on optimizing the synthesis method of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine to increase its potency and solubility. Another area of research could focus on investigating the potential therapeutic applications of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine in other disease models, such as cancer and neurodegenerative diseases. Additionally, future studies could investigate the potential side effects of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine and its interactions with other drugs.
合成方法
The synthesis of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine involves the reaction of piperidine with 5-phenyltetrazole-1-acetic acid, which is a tetrazole-containing compound. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine.
科学研究应用
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has been extensively studied for its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to reduce inflammation in animal models of arthritis and colitis.
Another area of research has focused on the analgesic properties of 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine. Studies have shown that 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine can reduce pain in animal models of neuropathic pain and inflammatory pain. 1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine has also been shown to enhance the analgesic effects of opioids, such as morphine, in animal models.
属性
产品名称 |
1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine |
|---|---|
分子式 |
C14H17N5O |
分子量 |
271.32 g/mol |
IUPAC 名称 |
2-(5-phenyltetrazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O/c20-13(18-9-5-2-6-10-18)11-19-14(15-16-17-19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI 键 |
PYYZCIXHTWURHW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C(=O)CN2C(=NN=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![ethyl 4-methyl-2-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B269812.png)
![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)